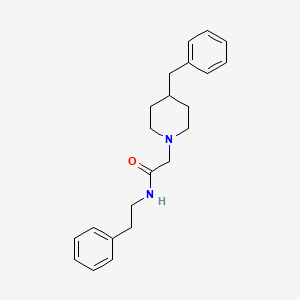![molecular formula C19H28N4O3 B5406725 1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5406725.png)
1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, reward, and addiction.
Wirkmechanismus
1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide binds selectively to the μ-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception. Additionally, activation of the μ-opioid receptor can produce feelings of euphoria and reward.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase levels of dopamine in the brain, which may contribute to its rewarding effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide in laboratory experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the specific effects of μ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of addiction and reward. Finally, the development of more cost-effective synthesis methods for this compound may increase its accessibility for use in laboratory experiments.
Synthesemethoden
The synthesis of 1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide involves several steps, including the reaction of 4-(3-methoxyphenyl)piperazine with acetic anhydride to form 1-acetyl-4-(3-methoxyphenyl)piperazine. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has been studied extensively for its potential applications in the field of pain management. In preclinical studies, this compound has been shown to have potent analgesic effects in various animal models of pain. Additionally, this compound has been shown to have a lower risk of producing tolerance and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-4-2-3-16(13-17)22-11-9-21(10-12-22)14-18(24)23-7-5-15(6-8-23)19(20)25/h2-4,13,15H,5-12,14H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPQZKYUFMQZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[3-(benzyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5406643.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5406646.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B5406653.png)

![5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406659.png)

![ethyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5406682.png)
![3-{[(4-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5406701.png)
![2-[2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5406704.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406719.png)
![2-cyclohexyl-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5406720.png)
![8-[(5-fluoro-3-pyridinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5406724.png)

![2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5406747.png)
